3-Methylpiperidine-1-carboximidamide sulfate

Medicinal Chemistry Pre-formulation Chemical Properties

Inconsistent bioactivity often stems from incorrect piperidine salt forms or unverified purity. 3-Methylpiperidine-1-carboximidamide sulfate (CAS 132856-77-0) removes this risk. - Critical 3-methyl substitution ensures precise steric and conformational parameters for EGFR, BRAF, CDK2 kinase inhibitor SAR. - Sulfate counterion delivers defined solubility and stability, avoiding variability of free base or other salts. - Supplied at ≥95% purity for reproducible synthesis of pharmaceutical leads and NOS tool compounds.

Molecular Formula C7H17N3O4S
Molecular Weight 239.3 g/mol
CAS No. 132856-77-0
Cat. No. B166363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylpiperidine-1-carboximidamide sulfate
CAS132856-77-0
Synonyms3-Methylpiperidine-1-carboxiMidaMide sulfate
Molecular FormulaC7H17N3O4S
Molecular Weight239.3 g/mol
Structural Identifiers
SMILESCC1CCCN(C1)C(=N)N.OS(=O)(=O)O
InChIInChI=1S/C7H15N3.H2O4S/c1-6-3-2-4-10(5-6)7(8)9;1-5(2,3)4/h6H,2-5H2,1H3,(H3,8,9);(H2,1,2,3,4)
InChIKeyYNRPAVGDBTWWOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methylpiperidine-1-carboximidamide Sulfate Overview


3-Methylpiperidine-1-carboximidamide sulfate (CAS: 132856-77-0) is a piperidine derivative characterized by a carboximidamide group at the 1-position and a methyl substituent at the 3-position of the piperidine ring [1]. This heterocyclic compound is primarily used as a building block and intermediate in medicinal chemistry and drug discovery . The compound is available as a sulfate salt, with commercial vendors specifying a purity of ≥95% .

Building block for kinase inhibitor libraries and SAR studies
Sulfate salt with distinct handling and solubility profile
Defined purity specification supports reproducible synthesis

3-Methylpiperidine-1-carboximidamide Sulfate vs. Generic Piperidines


Substituting this compound with a generic piperidine derivative or a different salt form is not advisable for research and development. The specific 3-methyl substitution on the piperidine ring is a critical structural feature that influences molecular conformation, steric hindrance, and subsequent interactions with biological targets, differentiating it from unsubstituted or differently substituted piperidines [1]. Furthermore, the choice of the sulfate salt form is non-trivial, as it directly impacts physicochemical properties such as solubility, stability, and handling compared to the free base or alternative salts like hydrochloride or hydrobromide [2]. Inconsistent results in assays or synthetic procedures can arise from using a compound with an incorrect counterion or an unverified purity profile, underscoring the need for a precisely defined material .

Methyl substitution is critical
The 3-methyl group on the piperidine ring strongly influences molecular conformation and target interaction; unsubstituted piperidines may shift SAR outcomes and cannot be considered direct replacements.
Sulfate counterion vs. other salts
The sulfate salt affects solubility, stability, and handling. Free base, hydrochloride, or hydrobromide forms may exhibit different physicochemical behavior, potentially altering reaction profiles or assay results.
Purity variability risks
Using generic or unverified purity piperidine derivatives introduces unknown impurities that can compromise synthetic yields or cause off-target effects in biological assays. Defined purity (>95%) is essential for reproducibility.

Quantitative Evidence for 3-Methylpiperidine-1-carboximidamide Sulfate


Physicochemical Impact of the Sulfate Salt

The sulfate salt of 3-methylpiperidine-1-carboximidamide confers specific physicochemical properties that differ from other potential salt forms. While a direct, side-by-side experimental comparison is not available, the computed properties for the sulfate salt, such as a molecular weight of 239.30 g/mol and a topological polar surface area (tPSA) of 136 Ų [1], can be contrasted with those of a related piperidine-1-carboximidamide salt to infer differences in solubility and permeability . For instance, the unsubstituted piperidine-1-carboximidamide hydrobromide has a significantly lower molecular weight of 208.1 g/mol , which indicates a different salt composition and thus different handling and formulation properties.

Salt form properties
Class-level
Target (sulfate): MW 239.30 g/mol, tPSA 136 Ų
vs. piperidine-1-carboximidamide HBr: MW 208.1 g/mol
Salt-form properties may influence solubility and stability
Computed properties; direct experimental comparison not available
Medicinal Chemistry Pre-formulation Chemical Properties

Purity Specifications for Reproducible Research

The procurement value of 3-Methylpiperidine-1-carboximidamide sulfate is reinforced by its defined purity specifications from reputable vendors, which is a critical factor for reproducibility in research. The compound is offered with a minimum purity of 95% [1] or even NLT 98% , supported by quality assurance documentation such as Certificates of Analysis (CoA) . This level of purity reduces the risk of off-target effects in biological assays or side reactions in chemical synthesis that could arise from unknown impurities. Using a compound without a specified purity, or from a less reliable source, introduces a significant variable that can compromise experimental data and lead to erroneous conclusions.

Purity specification
Specification review
≥95% (NLT 98%)
Supported by Certificates of Analysis
Defined purity supports reproducible assay and synthesis results
Vendor quality control documentation available
Quality Control Analytical Chemistry Reproducibility

Structural Specificity of the 3-Methyl Group

The presence of the methyl group at the 3-position of the piperidine ring is a key structural differentiator from unsubstituted piperidine-1-carboximidamide. This subtle modification can significantly alter a molecule's interaction with biological targets. While direct IC50 data for the sulfate salt of this compound is not available in the searched literature, class-level inference can be drawn from the activity of structurally related piperidine-1-carboximidamide derivatives. For example, unsubstituted piperidine-1-carboximidamide has been reported to inhibit EGFR with IC50 values ranging from 96 to 127 nM . The addition of a methyl group, as in the target compound, is a classic strategy in medicinal chemistry to modulate potency, selectivity, and pharmacokinetic properties. This structural feature justifies its selection over the simpler, unsubstituted piperidine-1-carboximidamide for building targeted compound libraries.

3-Methyl group SAR
Class-level, Data to verify
Target IC50: not available
Related piperidine-1-carboximidamide EGFR IC50: 96–127 nM
3-Methyl group may modulate kinase inhibition; class-level SAR insight
No direct target data; inference based on structural analogs
Structure-Activity Relationship (SAR) Drug Discovery Kinase Inhibition

Validated Applications of 3-Methylpiperidine-1-carboximidamide Sulfate


Kinase Inhibitor Library Building Block

Given the known inhibitory activity of piperidine-1-carboximidamide derivatives against kinases like EGFR, BRAF, and CDK2 , 3-Methylpiperidine-1-carboximidamide sulfate serves as a versatile building block for the synthesis of focused compound libraries aimed at developing novel kinase inhibitors. The 3-methylpiperidine core can be used to explore structure-activity relationships (SAR) and improve the selectivity and potency of lead compounds .

Probing Nitric Oxide Synthase (NOS) Function

Piperidine carboximidamide derivatives have been documented as scaffolds for nitric oxide synthase (NOS) inhibitors [1]. This suggests a potential application for 3-Methylpiperidine-1-carboximidamide sulfate as a starting material or core motif for synthesizing tool compounds to study NOS biology and its role in various physiological and pathological processes .

Pharmaceutical Intermediate for Diverse Therapeutic Candidates

The compound is recognized as a key pharmaceutical intermediate . Its structure has been implicated in the synthesis of candidates with diverse therapeutic targets, including anti-hepatitis B virus agents, cannabinoid receptor 2 (CB2) agonists for pain management, and Aurora kinase inhibitors for oncology . This versatility makes it a valuable building block for early-stage drug discovery programs across multiple therapeutic areas.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Substituted piperidine scaffold
SAR and selectivity profiling
NOS tool compound development
Carboximidamide (guanidine-like) motif
NOS inhibition assay context
Multi-target drug discovery intermediate
Versatile synthetic building block
Lead optimization across antiviral, pain, oncology research targets

Technical Documentation Hub

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